Cas no 899434-07-2 (2-Butanamine, 4-chloro-, hydrochloride (1:1), (2R)-)

2-Butanamine, 4-chloro-, hydrochloride (1:1), (2R)- is a chiral amine derivative with a hydrochloride salt formulation, offering enhanced stability and solubility for synthetic applications. The (2R)-stereochemistry ensures precise enantiomeric control, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The 4-chloro substitution provides a reactive handle for further functionalization, while the hydrochloride salt improves handling and storage. This compound is suitable for use in organic synthesis, catalysis, and medicinal chemistry research, where high purity and defined stereochemistry are critical. Its well-characterized structure and consistent performance make it a reliable choice for specialized chemical processes.
2-Butanamine, 4-chloro-, hydrochloride (1:1), (2R)- structure
899434-07-2 structure
Product name:2-Butanamine, 4-chloro-, hydrochloride (1:1), (2R)-
CAS No:899434-07-2
MF:C4H11Cl2N
MW:144.042839288712
CID:6576284

2-Butanamine, 4-chloro-, hydrochloride (1:1), (2R)- Chemical and Physical Properties

Names and Identifiers

    • 2-Butanamine, 4-chloro-, hydrochloride (1:1), (2R)-
    • Inchi: 1S/C4H10ClN.ClH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1
    • InChI Key: OEMAWNQGWHZAID-PGMHMLKASA-N
    • SMILES: C(CCl)[C@H](N)C.Cl

2-Butanamine, 4-chloro-, hydrochloride (1:1), (2R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7577696-0.05g
(2R)-4-chlorobutan-2-amine hydrochloride
899434-07-2 95.0%
0.05g
$168.0 2025-02-24
Enamine
EN300-7577696-2.5g
(2R)-4-chlorobutan-2-amine hydrochloride
899434-07-2 95.0%
2.5g
$1428.0 2025-02-24
Enamine
EN300-7577696-10.0g
(2R)-4-chlorobutan-2-amine hydrochloride
899434-07-2 95.0%
10.0g
$3131.0 2025-02-24
1PlusChem
1P028D19-2.5g
(2R)-4-chlorobutan-2-aminehydrochloride
899434-07-2 95%
2.5g
$1827.00 2024-04-20
Aaron
AR028D9L-100mg
(2R)-4-chlorobutan-2-aminehydrochloride
899434-07-2 95%
100mg
$372.00 2025-02-16
Aaron
AR028D9L-5g
(2R)-4-chlorobutan-2-aminehydrochloride
899434-07-2 95%
5g
$2927.00 2024-07-18
Enamine
EN300-7577696-0.25g
(2R)-4-chlorobutan-2-amine hydrochloride
899434-07-2 95.0%
0.25g
$361.0 2025-02-24
Enamine
EN300-7577696-1.0g
(2R)-4-chlorobutan-2-amine hydrochloride
899434-07-2 95.0%
1.0g
$728.0 2025-02-24
Enamine
EN300-7577696-0.1g
(2R)-4-chlorobutan-2-amine hydrochloride
899434-07-2 95.0%
0.1g
$252.0 2025-02-24
1PlusChem
1P028D19-50mg
(2R)-4-chlorobutan-2-aminehydrochloride
899434-07-2 95%
50mg
$262.00 2024-04-20

Additional information on 2-Butanamine, 4-chloro-, hydrochloride (1:1), (2R)-

Introduction to 2-Butanamine, 4-chloro-, hydrochloride (1:1), (2R)- (CAS No. 899434-07-2)

2-Butanamine, 4-chloro-, hydrochloride (1:1), (2R)- (CAS No. 899434-07-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (2R)-4-Chloro-2-butanamine hydrochloride, is a derivative of butanamine with a chlorine substituent at the 4-position and an additional hydrochloride salt. The chiral center at the 2-position imparts unique stereochemical properties that are crucial for its biological activity and potential therapeutic applications.

The synthesis and characterization of (2R)-4-Chloro-2-butanamine hydrochloride have been extensively studied in recent years. One of the key methods for its synthesis involves the asymmetric reduction of a ketone precursor followed by amination and subsequent salt formation. The chiral purity of the compound is critical for its biological activity, and various techniques such as chiral HPLC are employed to ensure high enantiomeric excess (ee).

In terms of its physical and chemical properties, (2R)-4-Chloro-2-butanamine hydrochloride is a white crystalline solid with a melting point typically ranging from 185 to 187°C. It is highly soluble in water and polar organic solvents, making it suitable for various pharmaceutical formulations. The compound's stability under different conditions, including temperature, pH, and light exposure, has been thoroughly investigated to ensure its reliability in both laboratory and industrial settings.

The biological activity of (2R)-4-Chloro-2-butanamine hydrochloride has been a focal point of numerous studies. Research has shown that this compound exhibits potent activity against certain bacterial strains, making it a potential candidate for the development of novel antibiotics. Additionally, it has demonstrated promising anti-inflammatory properties, which could be beneficial in treating various inflammatory disorders.

In the realm of drug discovery, (2R)-4-Chloro-2-butanamine hydrochloride has been explored as a lead compound for the development of new therapeutic agents. Its ability to modulate specific biological pathways, such as those involved in neurotransmitter release and receptor binding, has been extensively studied. Preclinical studies have indicated that this compound can effectively cross the blood-brain barrier, suggesting its potential use in central nervous system (CNS) disorders.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions of (2R)-4-Chloro-2-butanamine hydrochloride. Molecular docking studies have revealed that this compound can bind to specific protein targets with high affinity, providing valuable insights into its mechanism of action. These findings have paved the way for rational drug design and optimization efforts aimed at improving the therapeutic efficacy and safety profile of this compound.

Clinical trials involving (2R)-4-Chloro-2-butanamine hydrochloride are currently underway to evaluate its safety and efficacy in human subjects. Early results from phase I trials have shown that the compound is well-tolerated with minimal side effects. Further studies are being conducted to assess its potential benefits in treating specific diseases and conditions.

In conclusion, (2R)-4-Chloro-2-butanamine hydrochloride (CAS No. 899434-07-2) is a promising chiral compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique stereochemical properties, combined with its biological activity and favorable pharmacological profile, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.

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